3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

Medicinal Chemistry Scaffold Design Kinase Inhibitors

This fully unsaturated 3‑iodo‑5H‑pyrazolo[1,5‑a]pyrazin‑4‑one (CAS 2402828‑83‑3) is the planar, aromatic isomer required for ATP‑competitive kinase programs. Unlike 6,7‑dihydro analogues, its sp² scaffold preserves π‑stacking and hinge‑binding geometry. The C3‑iodo group enables Suzuki, Sonogashira, and Buchwald couplings, allowing rapid SAR expansion without disrupting the purine‑mimetic core. At only 261 Da, it is ideal for fragment‑based screening and is detectable by anomalous X‑ray scattering. When your project demands the exact fully aromatic iodo‑pyrazolopyrazinone, this is the only compound that guarantees target‑binding fidelity and synthetic versatility.

Molecular Formula C6H4IN3O
Molecular Weight 261.022
CAS No. 2402828-83-3
Cat. No. B2499521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one
CAS2402828-83-3
Molecular FormulaC6H4IN3O
Molecular Weight261.022
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)I)C(=O)N1
InChIInChI=1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11)
InChIKeyMOBFERIRRRENMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one Procurement-Focused Compound Characterization


3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 2402828-83-3) is a fully aromatic heterocyclic compound possessing a pyrazolo[1,5‑a]pyrazin‑4(5H)‑one core with an iodine atom at the 3‑position . The scaffold acts as a bioisostere for purines, making it relevant in ATP‑competitive kinase inhibitor design . Its molecular formula is C₆H₄IN₃O with a molecular weight of 261.02 g/mol . The fully unsaturated pyrazinone ring distinguishes this compound from the more common 6,7‑dihydro analogues, conferring unique electronic properties and synthetic utility.

Why Generic Pyrazolo[1,5-a]pyrazin-4-ones Cannot Replace 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one


The combination of a 3‑iodo substituent and a fully aromatic pyrazinone ring creates a reactivity profile that cannot be replicated by dihydro or regioisomeric analogues. The C‑I bond at the 3‑position provides a reactive handle for metal‑catalyzed cross‑couplings, while the 5H‑(versus 6,7‑dihydro) oxidation state determines the scaffold’s π‑stacking capability, hydrogen‑bonding pattern, and metabolic stability . Substituting a 6,7‑dihydro‑3‑iodo analogue (CAS 1639901‑82‑8) would introduce sp³ carbons that disrupt planarity and alter target‑binding geometry . Therefore, researchers requiring a planar, aromatic iodo‑pyrazolopyrazinone for structure–activity relationship (SAR) campaigns or fragment‑based screening must specifically procure this compound.

Quantitative Differentiation Evidence for 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one


Scaffold Aromaticity: Planar 5H‑Pyrazolo[1,5‑a]pyrazin‑4‑one vs. Non‑Planar 6,7‑Dihydro Analogue

The 5H‑pyrazolo[1,5‑a]pyrazin‑4‑one core is fully conjugated, whereas the 6,7‑dihydro analogue contains an sp³‑hybridized ethylene bridge that breaks aromaticity [1]. This structural difference alters the dihedral angle between the pyrazole and pyrazinone rings, affecting π‑π stacking with kinase hinge regions . In a class‑level kinase inhibition study, aromatic pyrazolo[1,5‑a]pyrazin‑4‑ones demonstrated IC₅₀ values in the nanomolar range against RET and JAK kinases, while dihydro variants showed at least a 10‑fold reduction in potency due to loss of planarity [2].

Medicinal Chemistry Scaffold Design Kinase Inhibitors

Synthetic Utility: 3‑Iodo Substituent as a Cross‑Coupling Handle for Diversification

The iodine atom at the 3‑position of the pyrazolo[1,5‑a]pyrazin‑4‑one scaffold provides a single, regioselective site for palladium‑catalyzed cross‑coupling reactions such as Suzuki, Sonogashira, and Buchwald‑Hartwig . This contrasts with the 7‑iodo regioisomer (CAS 2490401‑45‑9), which places the reactive handle at the C7 position of the pyrazinone ring, potentially leading to different regioisomeric coupling products [1]. In analogous 3‑iodopyrazolo[1,5‑a]pyrimidine systems, C3‑selective sulfenylation and selenylation reactions have been achieved with high selectivity in aqueous media, demonstrating the unique reactivity of the 3‑iodo position [2].

Synthetic Chemistry Cross-Coupling Library Synthesis

Purity & Quality: Commercial Availability at Defined Specifications

The 3‑iodo‑5H‑pyrazolo[1,5‑a]pyrazin‑4‑one is available from specialty chemical suppliers with a reported purity of 95%+ (HPLC) . In contrast, the corresponding 6,7‑dihydro‑3‑iodo analogue (CAS 1639901‑82‑8) is offered in a range of 95%–98% purity . A closely related 3‑iodo‑2‑methyl derivative (CAS 2138056‑97‑8) also reports 95%+ purity but introduces an additional methyl group that alters the hydrogen‑bond donor/acceptor profile [1]. For researchers needing an unsubstituted, aromatic iodo‑pyrazolopyrazinone building block, the 3‑iodo‑5H compound provides a single‑point‑modified scaffold with traceable quality specifications.

Compound Procurement Quality Control Research Chemicals

Recommended Application Scenarios for 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Purine Bioisosteres

The planar, aromatic scaffold of 3‑iodo‑5H‑pyrazolo[1,5‑a]pyrazin‑4‑one is essential for ATP‑competitive kinase inhibitor programs where the pyrazolo[1,5‑a]pyrazine core replaces the purine ring . The iodine at C3 provides a vector into the solvent‑exposed region or ribose pocket, allowing rapid SAR expansion via cross‑coupling without disrupting the hinge‑binding motif.

Diversification of Pyrazolo[1,5‑a]pyrazin‑4‑one Libraries via C3‑Selective Cross‑Coupling

The C3‑iodo substituent serves as a robust reactive handle for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings, enabling the synthesis of diverse C3‑arylated, alkynylated, or aminated analogues [1]. This regioselectivity is not available with the 7‑iodo isomer, which yields distinct coupling products and lacks the pharmacokinetic advantages of C3 modifications.

Fragment‑Based Drug Discovery (FBDD) as a Halogenated Fragment

As a low‑molecular‑weight (261 Da) halogenated heterocycle, 3‑iodo‑5H‑pyrazolo[1,5‑a]pyrazin‑4‑one is suitable for fragment screening campaigns against kinases or other purine‑binding proteins. The iodine atom facilitates detection via anomalous scattering in X‑ray crystallography and provides a synthetic handle for fragment elaboration upon hit identification .

Chemical Biology Probe Development

The combination of a purine‑mimetic scaffold and a reactive iodine atom makes the compound a valuable precursor for designing activity‑based probes or photoffinity labels targeting ATP‑binding proteins. The 3‑iodo group can be converted to a biotin tag or fluorophore while retaining the binding pharmacophore [1].

Quote Request

Request a Quote for 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.